1-(Pyridin-4-yl)cyclopropanecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEQZTDFYYFHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624660 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288379-77-1 | |
| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Cyclopropane and Pyridine Moieties in Advanced Organic Chemistry
The value of 1-(Pyridin-4-yl)cyclopropanecarbonitrile as a research target is best understood through the lens of its two core components. Both cyclopropane (B1198618) and pyridine (B92270) rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in successful pharmaceutical agents. researchgate.netresearchgate.net
The cyclopropane ring , a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic and conformational properties, stemming from significant ring strain, impart a range of desirable attributes to molecules. acs.org In drug design, the incorporation of a cyclopropane moiety can lead to:
Enhanced Potency and Selectivity : The rigid structure of the cyclopropane ring locks flexible molecular chains into specific conformations. This pre-organization can lead to a more favorable binding entropy and a stronger, more selective interaction with biological targets like enzymes and receptors. acs.org
Improved Metabolic Stability : Cyclopropane rings are generally resistant to common metabolic pathways in the body, such as oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable group (like a gem-dimethyl or an alkene) with a cyclopropane can increase a drug's half-life and bioavailability. nih.govbohrium.com
Modulation of Physicochemical Properties : The cyclopropane group can influence a molecule's solubility, lipophilicity, and membrane permeability. These properties are critical for ensuring a drug can reach its intended target in the body. nih.govbohrium.com
Structural Novelty : As a bioisostere (a substituent with similar physical or chemical properties) for other common groups like alkenes or carbonyls, the cyclopropyl (B3062369) group provides a way to generate novel chemical entities with unique patentability and biological activity. nih.gov
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. It is the second most abundant ring structure found in pharmaceuticals. nih.gov Its utility stems from several key features:
Hydrogen Bonding Capability : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. doaj.org
Modulation of Basicity and Solubility : The pyridine nitrogen introduces a basic center into a molecule, which can be tuned by other substituents. This allows for the formation of salts, often improving a compound's solubility and suitability for formulation. researchgate.net
Versatile Synthetic Handle : The pyridine ring can be functionalized at various positions through a wide range of well-established chemical reactions, making it a versatile scaffold for building complex molecules. doaj.orgglobalresearchonline.net
Bioisosteric Replacement : Pyridine is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with altered electronic properties and the addition of a hydrogen bonding site, which can lead to improved pharmacological profiles. researchgate.net
The combination of these two powerful moieties in a single, relatively simple molecule like this compound creates a building block with inherent three-dimensionality, metabolic stability, and versatile synthetic potential.
Overview of Research Trajectories for 1 Pyridin 4 Yl Cyclopropanecarbonitrile
Direct and extensive academic research focusing solely on 1-(Pyridin-4-yl)cyclopropanecarbonitrile is not yet prevalent in the published literature. However, by examining patents and studies on closely related analogues, a clear picture of its potential research trajectories emerges. The primary direction of interest is its use as a synthetic intermediate or building block in the creation of more complex, biologically active molecules.
A significant indicator of this trajectory comes from patent literature concerning derivatives. For instance, the closely related compound 1-(pyridin-4-yl)cyclopropanecarboxylic acid has been cited as an intermediate in the synthesis of novel compounds designed as inhibitors of the Hepatitis B Virus (HBV). This suggests that the 1-(pyridin-4-yl)cyclopropane scaffold is a valuable pharmacophore for antiviral drug discovery.
Furthermore, the nitrile group (–C≡N) is a versatile functional group that can be chemically transformed into other important functionalities, such as amines, carboxylic acids, or tetrazoles. This chemical versatility makes this compound an attractive starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. Research is likely to proceed along paths that exploit this nitrile group to build molecules targeting a range of diseases.
Recent advances in synthetic methodology also point to potential research directions. A July 2024 study detailed a biocatalytic strategy for the stereoselective construction of pyridine-functionalized cyclopropanes. nih.govnih.gov This highlights an active interest in developing new, efficient, and environmentally friendly ways to synthesize this class of compounds with high stereochemical control. Such methods are crucial for medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities.
Scope and Focus of Current Academic Investigations on the Chemical Compound
Direct Synthesis Strategies for this compound
Direct synthetic routes offer an efficient means to access the target molecule, often by minimizing the number of synthetic steps and purification procedures. These methods are highly sought after for their practicality and cost-effectiveness in both academic and industrial settings.
Phase Transfer Catalysis Approaches to this compound Synthesis
Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). crdeepjournal.orgunimi.it This is achieved through the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can occur. crdeepjournal.org
In the context of synthesizing 1-arylcyclopropanecarbonitriles, a plausible PTC approach would involve the reaction of an arylacetonitrile, such as 4-pyridylacetonitrile, with a 1,2-dihaloethane. The reaction is typically carried out in a biphasic system consisting of an organic solvent and a concentrated aqueous base, with a catalytic amount of a phase-transfer agent.
For instance, the synthesis of cycloalkane-1,1-dicarbonitriles has been successfully achieved by reacting malononitrile (B47326) with α,ω-dihalogenoalkanes under solvent-free PTC conditions. rsc.org This demonstrates the potential of PTC for the cyclopropanation of active methylene (B1212753) compounds. The general applicability of PTC in C-alkylation reactions suggests its utility for the synthesis of this compound. phasetransfer.com For example, the reaction of p-chlorobenzyl cyanide with 2-chloropyridine (B119429) is a known PTC application. phasetransfer.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Phase Condition | Product |
| Arylacetonitrile | 1,2-Dihaloethane | Quaternary Ammonium Salt | Aqueous NaOH | Liquid-Liquid | 1-Arylcyclopropanecarbonitrile |
| Malononitrile | α,ω-Dihalogenoalkane | Not Specified | Not Specified | Solvent-Free | Cycloalkane-1,1-dicarbonitrile rsc.org |
One-Pot Synthetic Routes to Cyclopropyl (B3062369) Carbonitrile Scaffolds
A convenient and efficient annulation reaction has been developed for the synthesis of dinitrile-substituted cyclopropanes in moderate to excellent yields. This reaction proceeds through a tandem Michael-type addition followed by intramolecular cyclization. rsc.orgnih.gov A variety of 2-arylacetonitriles and α-bromoennitriles are compatible with the reaction conditions, highlighting the broad scope of this method. rsc.orgnih.gov This approach, being transition-metal-free, offers an advantage in terms of cost and potential metal contamination of the final product. rsc.org
| Reactant 1 | Reactant 2 | Key Transformation | Product |
| 2-Arylacetonitrile | α-Bromoennitrile | Michael Addition-Intramolecular Cyclization rsc.orgnih.gov | Dinitrile-substituted cyclopropane rsc.orgnih.gov |
| Isatin/Acenaphthoquinone | α-Bromo(chloro)-acetophenone | Tandem Reaction | Spirocyclopropane rsc.org |
Indirect Synthesis and Precursor Chemistry for Cyclopropane Systems
Indirect methods for constructing the cyclopropane ring often involve the formation of a precursor molecule that is subsequently converted to the desired cyclopropane derivative. These strategies can provide access to a wider range of substituted cyclopropanes and may offer better control over stereochemistry.
Nickel-Catalyzed Rearrangements to Cyclopropanecarbonitriles
Nickel catalysis has emerged as a versatile tool in organic synthesis, enabling a variety of transformations, including the formation of carbon-carbon bonds. nih.govnih.gov Nickel-catalyzed cyanation reactions of benzylic and allylic pivalate (B1233124) esters using an air-stable Ni(II) precatalyst and substoichiometric quantities of Zn(CN)2 have been reported. researchgate.net This demonstrates the capability of nickel catalysts to facilitate the introduction of a nitrile group.
Furthermore, nickel-catalyzed reactions involving the cleavage of C-C bonds in strained ring systems like cyclobutanones have been developed. nih.gov While not a direct synthesis of cyclopropanecarbonitriles, these methods showcase the ability of nickel to mediate rearrangements and cycloadditions that could be adapted for the synthesis of complex cyclopropane structures. For instance, a nickel-catalyzed cyano-borrowing reaction has been developed for the direct conversion of cyanohydrins and aldehydes or ketones to β-cyano ketones, which could serve as precursors to cyclopropanecarbonitriles. nih.gov
| Substrate | Catalyst System | Key Transformation | Product Type |
| Benzylic/Allylic Pivalate Esters | Ni(II) precatalyst / Zn(CN)2 | Cyanation researchgate.net | Benzylic/Allylic Nitrile |
| Aryl Thioethers | Nickel / dcype / KOAc | Cyanation ethz.ch | Aryl Nitrile |
| Cyanohydrins and Aldehydes/Ketones | Nickel Catalyst | Cyano-borrowing nih.gov | β-Cyano Ketone |
Photoredox Catalysis in Cyclopropane Formation Relevant to Carbonitriles
Visible-light photoredox catalysis has become a powerful strategy for the construction of complex organic molecules under mild reaction conditions. thieme-connect.com This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate reactive radical intermediates. thieme-connect.comnih.gov
This approach has been successfully applied to the cyclopropanation of a wide array of olefins. nih.gov The reaction often exhibits high functional group tolerance, allowing for the synthesis of highly substituted cyclopropanes that would be challenging to prepare using traditional methods. nih.govacs.org For instance, the intermolecular cyclopropanation of mono-, di-, and trisubstituted olefins with α-bromo-β-ketoesters and α-bromomalonates can be achieved using an organophotocatalyst. acs.org While not directly producing a carbonitrile, the compatibility of this method with various functional groups suggests its potential for adaptation to synthesize cyclopropanecarbonitriles by using appropriate nitrile-containing starting materials.
| Olefin Type | Reagent | Photocatalyst | Key Feature |
| Mono-, Di-, and Trisubstituted Olefins | α-Bromo-β-ketoesters/α-Bromomalonates | Benzothiazinoquinoxaline | Broad functional group tolerance acs.org |
| Trifluoromethyl-substituted alkenes | Not specified | Organic photocatalyst | Mild, one-step preparation nih.gov |
Transition Metal-Catalyzed Cyclopropanation Reactions for Cyclopropyl Systems
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and selective routes to a vast array of molecular architectures. acs.orgwikipedia.org The synthesis of cyclopropane derivatives has been significantly advanced through the use of various transition metals, including palladium, rhodium, and copper. acs.orgrsc.orgnih.gov
One common strategy involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. nih.gov Vinylcyclopropanes (VCPs) are particularly useful synthons in transition-metal-catalyzed cycloaddition reactions due to their inherent ring strain, which facilitates ring-opening and subsequent transformations to form new cyclic systems. nih.gov
Palladium-catalyzed reactions of VCPs can lead to the formation of π-allyl-metal complexes, which can then react with a variety of nucleophiles or undergo further transformations. nih.gov Rhodium catalysts are also effective in mediating the cyclopropanation of dienes. nih.gov Furthermore, copper(I)-catalyzed photochemical addition of dichloromethane (B109758) to electron-deficient olefins, followed by electrochemical reduction, affords cyclopropane derivatives. rsc.org These diverse transition metal-catalyzed methods provide a rich platform for the synthesis of complex cyclopropane-containing molecules.
| Metal Catalyst | Substrates | Key Intermediate/Transformation | Product Type |
| Palladium(0) | Activated Vinylcyclopropanes | η3-Allylpalladium complex nih.gov | β,γ-Unsaturated thioesters (with CO and thiols) |
| Rhodium(II) | 1,3-Dienes | In-situ generated VCPs nih.gov | Indolizines |
| Copper(I) | Electron-deficient olefins, Dichloromethane | Photochemical addition, Electroreductive dehalogenation rsc.org | Cyclopropane derivatives |
Organocatalytic Approaches to Cyclopropane Derivatives
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of cyclopropane synthesis, organocatalysis often involves the activation of substrates through the formation of transient, reactive intermediates such as iminium ions or enamines. These approaches provide high levels of stereocontrol in the formation of trisubstituted cyclopropanes.
A notable strategy in enantioselective organocatalytic cyclopropanation is the use of chiral amines to activate α,β-unsaturated aldehydes. This activation facilitates the reaction with stabilized ylides, leading to the formation of cyclopropanes with high enantioselectivity and diastereoselectivity. nih.govprinceton.edu A proposed mechanism, termed directed electrostatic activation (DEA), suggests a dual activation of both the ylide and the enal substrates through electrostatic interactions with the catalyst. nih.govprinceton.edu This interaction not only activates the substrates but also directs the stereochemical outcome of the reaction.
While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the literature, the general principles of organocatalytic cyclopropanation can be applied. For instance, a plausible approach would involve the reaction of a suitable pyridyl-substituted α,β-unsaturated nitrile with a stabilized ylide in the presence of a chiral organocatalyst. The catalyst, likely a chiral secondary amine, would activate the unsaturated system towards nucleophilic attack by the ylide, followed by an intramolecular ring-closing reaction to form the cyclopropane ring.
Key research findings in organocatalytic cyclopropanation are summarized in the table below:
| Catalyst Type | Substrate Class | Key Features |
| Chiral Amines (e.g., dihydroindoles) | α,β-Unsaturated Aldehydes | Iminium ion activation, Directed Electrostatic Activation (DEA) mechanism, High enantio- and diastereo-selectivity. nih.govprinceton.edu |
| Chiral Phosphoric Acids | Various | Brønsted acid catalysis, activation of various functional groups. |
| Chiral Thioureas | Various | Hydrogen bonding activation, useful for a range of asymmetric transformations. |
Asymmetric Synthesis of Chiral Cyclopropane Derivatives Relevant to the Compound
The synthesis of chiral cyclopropane derivatives is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. Asymmetric synthesis of these structures can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis.
A groundbreaking biocatalytic approach has been developed for the stereoselective synthesis of pyridine-functionalized cyclopropanes. This method utilizes engineered hemoproteins, specifically myoglobin (B1173299) variants, to catalyze the cyclopropanation of olefins with pyridotriazoles as carbene precursors. This strategy offers high activity and stereoselectivity, providing access to optically active pyridine-containing cyclopropanes. The stereochemical outcome can even be controlled to produce different enantiomers by using different engineered myoglobin variants.
This enzymatic approach is particularly relevant to the synthesis of chiral this compound, as it demonstrates a direct method for introducing a pyridyl group into a cyclopropane ring with high enantiomeric excess. The reaction proceeds under mild conditions and showcases the power of biocatalysis in achieving transformations that are challenging for traditional chemical methods.
The following table details the results of the biocatalytic cyclopropanation of various olefins with a pyridotriazole, highlighting the versatility and efficiency of this method.
| Olefin Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Styrene | 85 | >19:1 | 98 |
| 4-Methoxystyrene | 91 | >19:1 | 99 |
| 4-Chlorostyrene | 78 | >19:1 | 97 |
| 4-(Trifluoromethyl)styrene | 65 | >19:1 | 96 |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield, minimize reaction times, and ensure the process is efficient and scalable. For the synthesis of this compound, several parameters would need to be carefully controlled.
A plausible synthetic route to this compound could involve the reaction of 4-vinylpyridine (B31050) with a suitable cyanide-containing carbene precursor or a Michael addition-intramolecular cyclization sequence. The optimization of such a process would involve screening various solvents, bases, catalysts, and temperature profiles.
For instance, in a potential Michael addition-cyclization route, the choice of base is crucial. A non-nucleophilic, sterically hindered base might be required to promote the initial addition while preventing side reactions. The solvent can also play a significant role, with polar aprotic solvents often favoring such reactions. Temperature control is essential to manage the reaction rate and prevent decomposition of reactants or products.
The table below illustrates a hypothetical optimization study for a key step in the synthesis of a pyridyl cyclopropane derivative, showcasing how systematic variation of reaction parameters can lead to improved outcomes.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K2CO3 | Acetonitrile | 25 | 45 |
| 2 | DBU | Acetonitrile | 25 | 65 |
| 3 | DBU | THF | 25 | 75 |
| 4 | DBU | THF | 0 | 82 |
| 5 | DBU | Toluene (B28343) | 25 | 50 |
This systematic approach allows for the identification of the optimal conditions to achieve the desired product in high yield and purity.
Functional Group Interconversions of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle for the synthesis of other important chemical entities, most notably carboxylic acids and tetrazoles.
The nitrile group can be converted into a carboxylic acid through hydrolysis, a reaction that proceeds with water under either acidic or alkaline conditions. libretexts.org This process typically involves heating the nitrile under reflux. chemguide.co.uk
Under acidic conditions, such as with dilute hydrochloric acid, the nitrile is hydrolyzed to directly yield the corresponding carboxylic acid, 1-(pyridin-4-yl)cyclopropanecarboxylic acid, along with an ammonium salt as a byproduct. chemguide.co.ukchiralen.com The reaction first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk
Acid-Catalyzed Hydrolysis Reaction:
C₅H₄N-C(C₂H₄)CN + 2H₂O + H⁺ → C₅H₄N-C(C₂H₄)COOH + NH₄⁺Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This process initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis Reaction (Two Steps):
1. C₅H₄N-C(C₂H₄)CN + H₂O + OH⁻ → C₅H₄N-C(C₂H₄)COO⁻ + NH₃
2. C₅H₄N-C(C₂H₄)COO⁻ + H⁺ → C₅H₄N-C(C₂H₄)COOHThe nitrile functionality serves as a precursor for the synthesis of 5-substituted-1H-tetrazoles through a [3+2] cycloaddition reaction with an azide (B81097) source. thieme-connect.comnih.gov This transformation is a common and efficient method for creating the tetrazole ring, which is a key structural motif in medicinal chemistry. researchgate.net
Various methods exist for this conversion, often employing reagents like sodium azide in conjunction with a Lewis acid catalyst, or organotin and silicon azides. nih.gov Common catalysts include zinc salts (e.g., ZnCl₂) and dibutyltin (B87310) oxide. mdpi.comorganic-chemistry.org The reaction of nitriles with sodium azide and zinc salts in water is a well-established method. organic-chemistry.org Another effective approach involves reacting the nitrile with trimethylsilyl (B98337) azide and a catalyst like dibutyltin oxide in a solvent such as toluene at reflux. mdpi.com These methods generally provide high yields and are compatible with a wide range of substrates. thieme-connect.comorganic-chemistry.org The resulting product from this compound would be 4-(1-(1H-tetrazol-5-yl)cyclopropyl)pyridine.
Reactions Involving the Pyridine Heterocycle
The pyridine ring is an electron-deficient aromatic system, which profoundly influences its reactivity towards both electrophiles and nucleophiles.
Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution. youtube.com However, its electron deficiency makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.comyoutube.com This is because the anionic intermediate formed during nucleophilic attack at these positions is stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the C-4 position is already substituted, making the C-2 and C-6 positions the primary sites for nucleophilic attack.
The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.org Other reagents like sodium percarbonate with rhenium-based catalysts are also effective. organic-chemistry.org
N-Oxidation Reaction:
C₅H₄N-R + [O] → C₅H₄N⁺-O⁻-RThe formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide moiety acts as an electron-donating group through resonance, which activates the ring towards electrophilic substitution at the C-4 position. youtube.comwikipedia.org Simultaneously, the positive charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack, also at the C-2 and C-4 positions. scripps.eduresearchgate.net This dual reactivity makes pyridine N-oxides versatile synthetic intermediates. researchgate.net For example, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to the introduction of a chlorine atom at the C-2 or C-4 position. wikipedia.org
Transformations of the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain, which provides a thermodynamic driving force for ring-opening reactions of more than 100 kJ/mol. nih.gov The reactivity of the ring in this compound is further influenced by the attached electron-withdrawing nitrile and pyridine groups. These substituents polarize the C-C bonds of the ring, making it an "electrophilic cyclopropane" that is susceptible to attack by nucleophiles. nih.govnih.govresearchgate.net
In these polar, ring-opening reactions, a nucleophile attacks one of the carbons of the cyclopropane ring in an Sₙ2-type mechanism. nih.govnih.gov This attack leads to the cleavage of a C-C bond and the formation of a linear, methylene-extended product. nih.gov The presence of the electron-accepting nitrile and pyridine groups enhances the ring's electrophilicity and facilitates this transformation. nih.govresearchgate.net The reaction of such electrophilic cyclopropanes with strong nucleophiles like thiophenolates or azide ions is a known method for creating functionalized acyclic compounds. nih.govnih.gov
Ring-Opening Reactions and Subsequent Derivatization
The high π-character and inherent strain of approximately 115 kJ mol⁻¹ in the cyclopropane ring make it susceptible to ring-opening reactions. This reactivity can be initiated by electrophiles, nucleophiles, or radical species, leading to the formation of functionalized acyclic compounds. While specific studies on this compound are limited, the general principles of cyclopropane chemistry suggest that the pyridine nitrogen can play a crucial role in modulating these reactions. For instance, protonation or Lewis acid coordination to the pyridine nitrogen would enhance the electron-withdrawing nature of the pyridin-4-yl group, further polarizing the cyclopropane C-C bonds and facilitating nucleophilic attack.
Subsequent derivatization of the ring-opened products can lead to a diverse array of structures. For example, if the ring is opened by a nucleophile, the resulting carbanion can be trapped by various electrophiles, introducing new functional groups. The specific outcomes of these reactions, including regioselectivity and stereoselectivity, are influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions employed.
Cyclopropane-Containing Rearrangement Pathways
Activated cyclopropanes, such as those bearing carbonyl or imine functionalities, are known to undergo a variety of rearrangement reactions to form larger ring systems or acyclic structures. One notable example is the Cloke-Wilson rearrangement, which typically involves the transformation of cyclopropyl ketones or aldehydes into dihydrofurans. While this compound does not possess a carbonyl group directly attached to the cyclopropane ring, the nitrile group can potentially participate in analogous rearrangements under specific conditions, for example, after conversion to a ketone or an imine.
Another important class of rearrangements is the vinylcyclopropane (B126155) rearrangement, which leads to the formation of cyclopentenes. Although this compound is not a vinylcyclopropane itself, it could be derivatized to introduce a vinyl group, thereby enabling this synthetically valuable transformation. The pyridine moiety could influence the course of such rearrangements through electronic effects or by acting as a coordinating site for a metal catalyst.
Coupling Reactions for Extended Molecular Architectures
The pyridine ring of this compound serves as a handle for various cross-coupling reactions, allowing for the construction of more complex molecules. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the pyridine ring. For these reactions to occur, the pyridine ring typically needs to be functionalized with a leaving group, such as a halide.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of 1-(Pyridin-4-yl)cyclopropanecarbonitrile in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular connectivity and stereochemistry can be assembled.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the pyridine (B92270) and cyclopropane (B1198618) ring systems. The chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring and the strained nature of the cyclopropane ring.
Proton (¹H) NMR: The pyridine ring exhibits a characteristic pattern for 4-substituted pyridines. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded due to the inductive effect of the nitrogen, appearing as a doublet in the downfield region of the spectrum. The protons meta to the nitrogen (H-3 and H-5) would appear as another doublet at a slightly higher field.
The cyclopropane ring protons are diastereotopic and are expected to show complex splitting patterns. They typically resonate in the upfield region of the spectrum. The geminal and cis/trans coupling constants between these protons provide valuable information about the ring's conformation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyridine H-2, H-6 | ~8.6 | Doublet (d) | Deshielded due to proximity to the electronegative nitrogen atom. |
| Pyridine H-3, H-5 | ~7.4 | Doublet (d) | Shielded relative to H-2/H-6. |
| Cyclopropane CH₂ | ~1.6 - 1.8 | Multiplet (m) | Diastereotopic protons, complex splitting is expected. |
| Cyclopropane CH₂ | ~1.4 - 1.6 | Multiplet (m) | Diastereotopic protons, complex splitting is expected. |
Carbon-13 (¹³C) NMR: In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring show distinct chemical shifts. The carbon atom attached to the cyclopropane ring (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) are significantly influenced by the heteroatom. testbook.com The carbon atoms of the cyclopropane ring resonate at a characteristically high field due to their sp³ hybridization and ring strain. The nitrile carbon is also readily identifiable by its downfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C-2, C-6 | ~150 | Affected by the electronegativity of the adjacent nitrogen. testbook.com |
| Pyridine C-3, C-5 | ~121 | Less affected by the nitrogen atom. |
| Pyridine C-4 | ~145 | Quaternary carbon attached to the cyclopropane ring. |
| Nitrile C≡N | ~120 | Characteristic chemical shift for a nitrile carbon. |
| Cyclopropane C-CN | ~15 | Quaternary carbon of the cyclopropane ring. |
| Cyclopropane CH₂ | ~20 | Methylene (B1212753) carbons of the three-membered ring. |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This would definitively link the H-2/H-6 protons to the H-3/H-5 protons within the pyridine ring. It would also show the complex coupling network among the diastereotopic cyclopropane protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each carbon signal by linking it to its attached proton(s). For example, the signals for C-2/C-6 would correlate with the H-2/H-6 proton signals, and the cyclopropane CH₂ carbon signals would correlate with their respective proton multiplets.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
A correlation between the pyridine H-3/H-5 protons and the quaternary cyclopropane carbon (C-CN) as well as the pyridine C-4.
Correlations between the cyclopropane protons and the pyridine C-4, confirming the attachment point of the two ring systems.
A correlation between the cyclopropane protons and the nitrile carbon (C≡N).
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.
Nitrile Group (C≡N): A sharp and strong absorption band is anticipated in the region of 2250-2210 cm⁻¹. This band is highly characteristic of the nitrile functional group.
Aromatic Ring (Pyridine): The pyridine moiety would give rise to several bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C and C=N ring stretching vibrations would produce a series of medium to strong absorptions in the 1600-1400 cm⁻¹ region. pw.edu.pl
Cyclopropane Ring: The C-H stretching vibrations of the cyclopropane ring are also expected to appear just above 3000 cm⁻¹, potentially overlapping with the aromatic C-H stretches. docbrown.info Specific ring deformation or "breathing" modes may also be observable in the fingerprint region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Cyclopropane Ring | 3100 - 3000 | Medium to Weak |
| C≡N Stretch | Nitrile | 2250 - 2210 | Strong, Sharp |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |
| C-H Bending | Pyridine/Cyclopropane | 1475 - 1300 | Variable |
Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
The nitrile (C≡N) stretching vibration is known to be a very strong and sharp Raman scatterer, typically appearing in the 2270–2210 cm⁻¹ range. acs.orgias.ac.in This makes Raman spectroscopy particularly useful for studying this functional group. The symmetric "ring breathing" mode of the pyridine ring, often found around 1000 cm⁻¹, is typically a very strong and characteristic band in the Raman spectrum. aps.orgaps.org This technique can be highly sensitive to the electronic environment of the nitrile group and the planarity and substitution of the pyridine ring. aps.orgmorressier.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.
For this compound (C₁₀H₈N₂), the exact molecular weight is 156.0688 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z = 156 would be expected. The fragmentation of this molecular ion would provide valuable structural clues. Plausible fragmentation pathways include:
Loss of HCN: A common fragmentation for nitriles, leading to a fragment ion at m/z = 129.
Cleavage of the Cyclopropane Ring: The strained three-membered ring can undergo fragmentation, potentially losing ethylene (B1197577) (C₂H₄) or other small fragments.
Fragmentation of the Pyridine Ring: The pyridine ring can undergo characteristic ring cleavage, although it is a relatively stable aromatic system. nih.gov
Loss of the Cyano Radical: Cleavage of the C-CN bond would result in a pyridinyl-cyclopropyl cation at m/z = 130.
Analysis of the relative abundances of these and other fragment ions allows for the confirmation of the proposed structure and the connectivity of its constituent parts.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
No specific ESI-MS data for this compound, including observed mass-to-charge ratios (m/z) for protonated molecules ([M+H]⁺), is currently available in published literature. This technique is widely used to determine the molecular weight of compounds by creating gas-phase ions from a solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
Detailed HRMS data, which would provide a highly accurate mass measurement to confirm the elemental formula of this compound, has not been reported. HRMS is a critical tool for unambiguously determining the chemical formula of a newly synthesized or isolated compound by measuring its mass to several decimal places.
X-ray Crystallography for Solid-State Molecular Structure Determination
There are no published X-ray crystallographic studies for this compound. This analytical method is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing. Without experimental data, a table of crystallographic parameters cannot be generated.
Elemental Analysis (CHN) for Compound Purity and Compositional Verification
Specific experimental results from CHN elemental analysis for this compound are not documented in available scientific resources. This technique determines the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretical values calculated from the compound's molecular formula to assess its purity and verify its composition. A comparison table of theoretical versus found percentages cannot be compiled without the experimental findings.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. sapub.org
A fundamental application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 1-(Pyridin-4-yl)cyclopropanecarbonitrile, this analysis would yield precise values for bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.
Conformational analysis, an extension of geometry optimization, would explore different spatial orientations of the pyridine (B92270) and cyclopropane (B1198618) rings relative to each other to identify the most stable conformer. The results of such a calculation would provide a detailed structural profile of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is hypothetical and serves to illustrate typical results from a DFT calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (cyclopropane) | 1.51 |
| C-CN | 1.47 | |
| C≡N | 1.16 | |
| C-C (pyridine) | 1.39 | |
| C-N (pyridine) | 1.34 | |
| **Bond Angles (°) ** | C-C-C (cyclopropane) | 60.0 |
| Pyridine-C-Cyclopropane | 118.5 | |
| C-C-CN | 119.2 | |
| Dihedral Angle (°) | C-C-C-N (Pyridine-Cyclopropane) | 45.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. theswissbay.ch The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. sapub.org For this compound, the nitrogen atom of the pyridine ring and the π-system would likely contribute significantly to the HOMO, while the LUMO would be distributed over the pyridine ring and the nitrile group.
Table 2: Illustrative Electronic Properties of this compound from FMO Analysis (Note: The following data is hypothetical and serves to illustrate typical results from a DFT calculation.)
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.65 |
DFT calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. nih.gov This analysis is invaluable for structural confirmation. By calculating the vibrational spectrum of a proposed structure and comparing it to the experimental spectrum, researchers can verify the identity and purity of the compound. For this compound, characteristic frequencies for the nitrile (C≡N) stretch, pyridine ring vibrations, and C-H stretches of the cyclopropane ring would be predicted.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and serves to illustrate typical results from a DFT calculation.)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| Symmetric C-H Stretch | Cyclopropane Ring | 3100 |
| Aromatic C-H Stretch | Pyridine Ring | 3050 |
| Nitrile Stretch | -C≡N | 2245 |
| C=C/C=N Ring Stretch | Pyridine Ring | 1600, 1550 |
| C-C Stretch | Cyclopropane-Pyridine | 1220 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. chemrxiv.orgchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions of positive and negative potential. deeporigin.com Color coding is used to represent different potential values: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. bhu.ac.in
For this compound, an MEP map would likely show regions of high negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group due to the presence of lone pairs of electrons. These areas represent the most probable sites for electrophilic attack. Conversely, the hydrogen atoms of the pyridine and cyclopropane rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.govmdpi.com A transition state represents the highest energy point along a reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier.
For reactions involving this compound, such as nucleophilic addition to the nitrile group or electrophilic substitution on the pyridine ring, computational methods can be used to:
Propose and evaluate different reaction pathways.
Calculate the activation energies for each step to determine the rate-limiting step.
Characterize the geometry of transition state structures.
Analyze the influence of catalysts or solvents on the reaction mechanism.
This theoretical analysis provides a detailed, step-by-step understanding of how the reaction proceeds, guiding the design of more efficient synthetic routes. mdpi.com
Applications and Research Utility in Chemical Sciences
Role as Synthetic Building Blocks and Chemical Intermediates in Complex Molecule Synthesis
The fusion of a pyridyl group with a cyclopropane (B1198618) ring creates a highly valuable scaffold for medicinal chemistry. nih.govwpmucdn.com The pyridine (B92270) ring is the second most abundant heterocyclic structure found in pharmaceuticals, while cyclopropanes are recognized as key pharmacophores due to their unique conformational properties. nih.govwpmucdn.com Consequently, 1-(Pyridin-4-yl)cyclopropanecarbonitrile is an exemplary synthetic building block, providing a ready-made, functionalized core for constructing more elaborate molecular architectures.
As a chemical intermediate, this compound offers multiple reaction sites. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of derivatives. nih.gov The pyridine nitrogen can be alkylated or oxidized, and the aromatic ring can undergo various substitution reactions. This versatility allows chemists to use this compound as a starting point for creating libraries of compounds for drug discovery and other applications. researchgate.net1clickchemistry.comcymitquimica.com The strategic importance of such building blocks lies in their ability to introduce complex, three-dimensional structures into target molecules efficiently. nih.govnih.gov
Contributions to Ligand Design for Catalytic Systems
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is fundamental to its application in ligand design for catalytic systems. Ligands containing pyridine moieties are ubiquitous in coordination chemistry and catalysis, valued for their electronic properties and steric tunability.
The rigid cyclopropane unit attached to the pyridine ring can influence the steric environment around the metal center in a potential catalyst, thereby affecting the selectivity and activity of the catalytic process. The development of novel ligands is a constant pursuit in catalysis, aiming to achieve higher efficiency, better selectivity (chemo-, regio-, and stereoselectivity), and more sustainable chemical transformations. bohrium.commdpi.com
Research into pyridyl-cyclopropane scaffolds has led to the development of innovative catalytic systems, particularly in the realm of asymmetric synthesis. nih.govwpmucdn.com While not always starting from the pre-formed nitrile, the construction and use of this scaffold are central. For instance, biocatalytic strategies employing engineered hemoproteins have been developed for the stereoselective synthesis of pyridine-functionalized cyclopropanes. nih.govwpmucdn.combohrium.com These enzyme-based systems can facilitate asymmetric cyclopropanation reactions with high activity and stereoselectivity, providing access to optically active molecules that are valuable in medicinal chemistry. wpmucdn.com The pyridyl-cyclopropane framework is integral to the function of these biocatalysts, demonstrating the importance of this structural combination in modern catalysis.
Research in Advanced Materials Science
The application of this compound extends into materials science, where its unique electronic and structural properties can be exploited. The combination of an electron-donating pyridine ring and an electron-withdrawing nitrile group, separated by the cyclopropane spacer, creates a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including fluorescence, and can be used in the design of molecular electronics, sensors, and nonlinear optical materials. researchgate.net
The rigid and compact nature of the cyclopropane ring helps to define the geometry of the molecule, which is a critical factor in the design of crystalline materials and polymers with specific functionalities. The pyridine moiety can also facilitate self-assembly through hydrogen bonding or metal coordination, leading to the formation of supramolecular structures. While direct applications of this compound in materials are still an emerging area, its structural components are well-represented in a variety of high-tech materials. mdpi.comthepharmajournal.com
Structure-Activity Relationship (SAR) Studies from a Synthetic Chemistry Perspective
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov From a synthetic chemistry perspective, this compound is an excellent scaffold for SAR exploration. Chemists can systematically modify each component of the molecule to probe its effect on a biological target.
Key modifications could include:
On the Pyridine Ring: Introducing substituents at various positions to alter electronics, sterics, and hydrogen bonding potential.
On the Cyclopropane Ring: Introducing substituents or altering the stereochemistry.
On the Nitrile Group: Converting it to other functional groups like amides, acids, or amines.
These studies help in identifying the key pharmacophoric features required for activity and guide the design of more potent and selective compounds. mdpi.comresearchgate.net
The rational design of new molecules is a cornerstone of modern drug discovery. researchgate.netnih.govmdpi.com For analogues of this compound, this process involves considering both the desired structural features for biological activity and the synthetic feasibility of the target molecules. nih.gov
Table 1: Guiding Principles for Analogue Design
| Design Aspect | Consideration | Rationale |
|---|---|---|
| Structural Features | Target specific interactions (e.g., hydrogen bonds, hydrophobic pockets) within a biological receptor. | To optimize binding affinity and selectivity. mdpi.com |
| Modify electronic properties of the pyridine ring. | To modulate pKa, metabolic stability, or ligand-receptor electronics. nih.gov | |
| Alter the stereochemistry of the cyclopropane ring. | The three-dimensional shape is often critical for biological activity. | |
| Synthetic Accessibility | Utilize known and reliable chemical reactions. | To ensure that the designed analogues can be synthesized efficiently. researchgate.netchemrxiv.org |
| Consider the availability and cost of starting materials. | To make the synthesis practical and scalable. nih.gov |
The concept of synthetic accessibility ensures that the designed molecules are not just theoretical constructs but can be practically synthesized and tested, accelerating the discovery process. nih.govnih.gov
Methodological Innovations and Advancement in Organic Synthesis
The synthesis of highly substituted, stereochemically complex molecules like this compound is often a driver for innovation in organic synthesis. mdpi.comthepharmajournal.com The construction of the strained cyclopropane ring, especially adjacent to an aromatic system and bearing a quaternary carbon center, presents a significant synthetic challenge.
Recent advancements that facilitate the synthesis of such structures include:
Transition-metal catalyzed cyclopropanation: Using metal carbenoids to form the three-membered ring with high control over stereochemistry.
Enzymatic and Biocatalytic Methods: Employing enzymes to catalyze reactions with high enantioselectivity under mild conditions. nih.govwpmucdn.com
Novel Cyclization Strategies: Developing new ways to form rings from acyclic precursors, often with greater efficiency and atom economy. nih.govmdpi.com
The successful and efficient synthesis of this compound and its derivatives is a testament to the power of modern synthetic organic chemistry and contributes to the expanding toolbox available to chemists. nih.govnih.gov
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile and related structures will likely focus on green and sustainable pathways that minimize waste and energy consumption.
A significant area of exploration is the use of biocatalysis. Hemoproteins, for instance, have emerged as powerful biocatalysts for carbene transfer reactions to construct pyridine-functionalized cyclopropanes. nih.govwpmucdn.comnih.gov These enzymatic approaches offer high stereoselectivity under mild conditions, representing a sustainable alternative to traditional metal-catalyzed methods. bohrium.com Future work could focus on engineering myoglobin (B1173299) or cytochrome P450 enzymes specifically for the synthesis of nitrile-substituted pyridyl cyclopropanes from stable carbene precursors like pyridotriazoles. nih.govwpmucdn.com This would circumvent the need for often unstable diazo-based reagents. nih.gov
Another promising avenue is the development of novel catalytic systems that utilize earth-abundant metals or even metal-free conditions. nih.gov For example, protocols using commercial diboron(4) compounds with a pyridine (B92270) co-catalyst have been successful in the [3+2] cycloaddition of cyclopropanes, showcasing a move away from precious transition metals. nih.gov Adapting such methodologies for the direct and atom-economical synthesis of the target molecule from simple starting materials, such as alcohols accessible from biomass, represents a key challenge and opportunity. nih.gov
The table below summarizes potential sustainable synthetic strategies for pyridyl cyclopropanes.
| Synthetic Strategy | Catalyst/Reagent | Advantages | Potential for this compound |
| Biocatalytic Cyclopropanation | Engineered Hemoproteins (e.g., Myoglobin) | High stereoselectivity, mild reaction conditions, uses stable carbene precursors (pyridotriazoles). nih.govwpmucdn.com | Direct enzymatic synthesis could provide enantiomerically pure products. |
| Metal-Free Radical Cycloaddition | Diboron(4) / Pyridine | Avoids transition metals, uses inexpensive and stable catalysts, broad substrate scope. nih.gov | Could enable novel disconnections and use of previously incompatible starting materials. |
| Sustainable Multicomponent Reactions | Iridium-Pincer Complexes | High atom economy, synthesis from simple building blocks like alcohols. nih.gov | A convergent approach to assemble the core structure from readily available feedstocks. |
| Palladium-Catalyzed C-H Functionalization | Pd(0) Catalysts | Direct functionalization of C-H bonds, potential for cascade reactions. liverpool.ac.uk | Could be used for late-stage modification or direct construction of the cyclopropane (B1198618) ring onto a pyridine precursor. |
Development of Advanced Catalytic Applications for the Cyclopropyl (B3062369) Pyridine Motif
The distinct electronic and steric properties of the cyclopropyl pyridine motif suggest its potential as a ligand or catalyst in organic synthesis. The pyridine nitrogen offers a coordination site for metals, while the rigid cyclopropane ring can influence the steric environment around the metal center, potentially inducing high selectivity in catalytic transformations. nih.govagosr.com
Future research could explore the synthesis of novel macrocyclic complexes incorporating the 1-(pyridin-4-yl)cyclopropane unit. agosr.com The introduction of this specific motif could modulate the thermodynamic and kinetic properties of the resulting metal complexes, leading to catalysts with unique reactivity for reactions such as oxidation, reduction, or carbon-carbon bond formation. agosr.com
Furthermore, the cyclopropyl pyridine framework could be employed in asymmetric catalysis. researchgate.net By creating chiral derivatives of this compound, new classes of ligands for transition metal catalysts could be developed. These ligands could be applied to challenging asymmetric transformations where the unique stereoelectronic profile of the cyclopropyl group could be advantageous. The development of artificial metalloenzymes, where a synthetic catalyst containing the cyclopropyl pyridine motif is incorporated into a protein scaffold, is another exciting direction, potentially combining the reactivity of a metal catalyst with the high selectivity of an enzyme. bohrium.com
Integration into Complex Molecular Architectures for Functional Materials
The incorporation of this compound into larger, complex molecules could lead to the development of novel functional materials. The nitrile group is a valuable precursor for various other functional groups and is a key component in materials like polyacrylonitrile, which is a precursor to carbon fiber. numberanalytics.comnj-finechem.com
Research in this area could focus on the polymerization of vinyl-substituted derivatives of this compound. The resulting polymers would feature a high density of pyridine and cyclopropane functionalities, which could impart unique properties such as high thermal stability, specific binding capabilities for metals, or interesting photophysical characteristics. These materials could find applications in areas such as gas storage, separation technologies, or as scaffolds for catalysts.
Computational Predictions for New Reactivity and Emerging Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules, guiding experimental work and accelerating discovery. mdpi.comchemrxiv.org For this compound, computational studies can provide deep insights into its future applications.
DFT calculations can be used to predict the reactivity of the molecule towards various reagents. nih.gov For example, the electrophilicity of the nitrile group, influenced by the electron-withdrawing nature of the pyridine ring, can be quantified. nih.gov This can help in designing new reactions and predicting potential interactions with biological targets, such as cysteine residues in proteins. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) can reveal the most likely sites for nucleophilic or electrophilic attack, guiding the development of new synthetic transformations. mdpi.commdpi.com
Furthermore, computational modeling can be employed to design novel catalysts based on the cyclopropyl pyridine scaffold. By simulating the coordination of different metal ions and the interaction of the resulting complex with various substrates, researchers can predict which catalyst designs are most likely to be successful for specific reactions. This in-silico screening can significantly reduce the experimental effort required. mdpi.com
Finally, computational methods can predict the properties of materials derived from this compound. For instance, the electronic and optical properties of polymers or MOFs incorporating this unit can be calculated to identify promising candidates for applications in electronics or photonics. mdpi.com The table below outlines key areas for computational investigation.
| Computational Method | Target Property/Application | Potential Insights |
| Density Functional Theory (DFT) | Chemical Reactivity | Prediction of reaction sites (nucleophilic/electrophilic), activation energies for reactions, and interaction with biological nucleophiles. nih.govmdpi.com |
| Frontier Molecular Orbital Analysis | Reaction Pathways | Identification of HOMO and LUMO orbitals to understand and predict the course of chemical reactions. mdpi.com |
| Molecular Docking & Dynamics | Drug Discovery | Simulation of binding modes and affinity to protein targets, guiding the design of new bioactive molecules. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Materials Science | Prediction of electronic, optical, and mechanical properties of polymers and MOFs containing the compound. |
By leveraging these computational tools, the exploration of this compound's potential can be pursued more strategically, paving the way for its application in a diverse range of scientific fields.
Q & A
Q. Key Considerations :
- Monitor reaction temperature to avoid ring-opening side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended due to polar byproducts .
Basic: How to characterize this compound spectroscopically?
Methodological Answer:
- NMR :
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺ = m/z 159.1) and fragmentation patterns.
Validation : Compare experimental data with computational predictions (e.g., PubChem entries for analogous compounds) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- First Aid :
- Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists.
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Stable at room temperature in airtight containers; avoid moisture to prevent hydrolysis .
Advanced: How does the pyridinyl substituent influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
The electron-withdrawing pyridinyl group enhances the electrophilicity of the cyclopropane ring, facilitating nucleophilic attacks at the strained C-C bonds. For example:
- Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) can open the cyclopropane under mild acidic conditions, forming substituted pyridinylpropanenitriles.
- Catalytic Effects : Transition metals (e.g., Cu, Pd) may coordinate to the pyridine nitrogen, directing regioselective functionalization .
Q. Experimental Design :
- Use kinetic studies (e.g., in situ IR) to monitor reaction progress.
- Compare reactivity with non-pyridinyl analogs (e.g., 1-phenylcyclopropanecarbonitrile) to isolate substituent effects .
Advanced: How to evaluate the biological activity of this compound in antimicrobial assays?
Methodological Answer:
- In Vitro Screening :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK293) to assess selectivity (CC₅₀/MIC ratio).
- Mechanistic Studies :
Data Interpretation : Correlate structural features (e.g., nitrile polarity, pyridinyl aromaticity) with activity trends .
Advanced: How to resolve contradictions in reported spectroscopic data for derivatives?
Methodological Answer:
- Source Validation : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook, PubChem) .
- Experimental Replication :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
- Isotopic Labeling : Use ¹³C-labeled nitrile to confirm peak assignments.
- Computational Validation : Optimize geometry with DFT (e.g., Gaussian09) and simulate spectra using GIAO methods .
Case Study : Conflicting ¹H NMR shifts for cyclopropane protons may arise from solvent polarity or impurities; repeat under standardized conditions .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C, Ni, or ligand-free systems for coupling steps to reduce costs.
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., ring-opening) and improve heat management.
- Workup Optimization : Liquid-liquid extraction (e.g., dichloromethane/water) over column chromatography for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
